Sodium tellurate

Description

Sodium tellurate (Na₂TeO₄) is an inorganic compound containing the tellurate ion (TeO₄²⁻), where tellurium exists in the +6 oxidation state. It is typically synthesized by oxidizing sodium tellurite (Na₂TeO₃) or reacting telluric acid (H₆TeO₆) with sodium hydroxide . This compound is a strong oxidizing agent and plays a role in materials science, serving as a precursor for tellurium-containing nanomaterials, such as CdTe quantum dots and tellurium nanotubes . Its structure in hydrated forms, such as NaTeO₃(OH), features zigzag chains of edge-sharing TeO₆ octahedra, stabilized by hydrogen bonding .

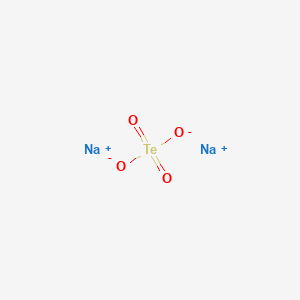

Structure

2D Structure

Properties

CAS No. |

10101-83-4 |

|---|---|

Molecular Formula |

H2NaO4Te |

Molecular Weight |

216.6 g/mol |

IUPAC Name |

disodium;tellurate |

InChI |

InChI=1S/Na.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

ZJIVOWVFSRAHAO-UHFFFAOYSA-N |

SMILES |

[O-][Te](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O[Te](=O)(=O)O.[Na] |

Other CAS No. |

10101-83-4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sodium Tellurite Precursor

Sodium tellurite is synthesized by dissolving tellurium dioxide in a sodium hydroxide solution under controlled conditions:

This reaction occurs at elevated temperatures (70–80°C) and a pH of 13, ensuring complete dissolution of TeO₂. Impurities such as Pb, Cu, and Zn are removed via sodium sulfide (Na₂S) treatment, which forms insoluble metal sulfides. Filtration at this stage yields a purified sodium tellurite solution.

Oxidation to this compound

The purified sodium tellurite is oxidized using 30% hydrogen peroxide in an ice-water bath to minimize side reactions:

Stirring for 4 hours ensures complete conversion, after which this compound precipitates as a white solid. The product is washed with absolute ethanol to remove residual impurities and dried.

Key Parameters and Yield Data

| Parameter | Value |

|---|---|

| H₂O₂ Concentration | 30% (v/v) |

| Reaction Temperature | 0–5°C (ice-water bath) |

| Stirring Duration | 4 hours |

| Yield | 70.12–70.83% |

| Purity | >99.99% |

This method achieves high purity by leveraging selective oxidation and ethanol washing, effectively reducing impurities like Se (37,330 ppb) and Sb (11,050 ppb) to trace levels.

Direct Synthesis from Tellurium Dioxide and Alkaline Oxidizing Agents

An alternative route involves the direct reaction of tellurium dioxide with strong oxidizing agents in alkaline media. This single-step method simplifies the synthesis but requires stringent control over reaction conditions.

Reaction with Sodium Hydroxide and Chlorine

In this approach, TeO₂ is suspended in a sodium hydroxide solution, and chlorine gas is introduced as the oxidizing agent:

The reaction proceeds at 80–90°C, with excess NaOH ensuring a basic environment favorable for Te(VI) stability. The resultant this compound is crystallized upon cooling and purified via recrystallization.

Electrochemical Oxidation

Electrochemical methods offer a solvent-free pathway. A sodium tellurite solution is electrolyzed using platinum electrodes, where oxidation occurs at the anode:

Optimal current density (50–100 mA/cm²) and pH (12–13) are critical to prevent side reactions such as oxygen evolution. This method achieves ~65% yield but requires specialized equipment.

Thermal Dehydration of Sodium Hydrogen Tellurate

This compound can also be prepared via thermal treatment of sodium hydrogen tellurate (NaHTeO₄·H₂O). This method exploits dehydration and structural reorganization at elevated temperatures.

Synthesis of Sodium Hydrogen Tellurate

Sodium hydrogen tellurate is synthesized by neutralizing telluric acid (H₆TeO₆) with sodium carbonate:

The product is filtered and dried at 120°C to remove residual moisture.

Thermal Dehydration

Heating NaHTeO₄·H₂O to 250–300°C induces dehydration and crystallization:

Further heating at 400°C yields anhydrous Na₂TeO₄. Structural analysis confirms the transition from a hydrated phase (NaTeO₃(OH)) to anhydrous Na₂TeO₄ via X-ray diffraction.

Comparative Analysis of Synthesis Methods

The choice of method depends on purity requirements, scalability, and cost. The table below summarizes key metrics:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| H₂O₂ Oxidation | 70.8 | 99.995 | High purity, low impurities | Multi-step, lengthy process |

| Cl₂ Oxidation | 85 | 99.9 | Single-step, scalable | Cl₂ handling hazards |

| Electrochemical | 65 | 99.5 | Solvent-free, green chemistry | High energy cost |

| Thermal Dehydration | 75 | 99.8 | Simple instrumentation | High-temperature requirements |

Industrial-Scale Production and Purification

Industrial production prioritizes the H₂O₂ oxidation method due to its balance of yield and purity. Post-synthesis purification involves:

-

Acid Leaching : Crude Na₂TeO₄ is dissolved in 6 M HCl, and sulfur dioxide (SO₂) is bubbled through the solution to reduce residual tellurites:

Chemical Reactions Analysis

Types of Reactions: Sodium tellurate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in redox reactions.

Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurium dioxide (TeO2).

Substitution: this compound can participate in substitution reactions where its oxygen atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: this compound can oxidize reducing agents such as hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce this compound to tellurium dioxide.

Substitution: Reactions with halides or other nucleophiles can lead to substitution of oxygen atoms.

Major Products Formed:

Oxidation: Products may include higher oxidation state compounds of other elements.

Reduction: Tellurium dioxide (TeO2) is a common product.

Substitution: Various substituted tellurates depending on the nucleophile used.

Scientific Research Applications

Applications in Materials Science

Corrosion Resistance:

One of the notable applications of sodium tellurate is in enhancing the corrosion resistance of electroplated nickel layers. This property is particularly valuable in industries where metal durability is critical, such as automotive and aerospace manufacturing .

Coating Solutions:

this compound solutions are used to create black or blue-black coatings on metals such as iron, steel, aluminum, and copper. These coatings not only improve aesthetic appeal but also provide protective barriers against environmental factors .

Applications in Microbiology

Selective Media for Bacterial Isolation:

In microbiology, this compound serves as a selective agent in growth media to isolate bacteria that exhibit inherent resistance to its toxicity. For instance, it has been employed to differentiate pathogenic bacteria such as Mycobacterium tuberculosis. Historical studies have demonstrated that the addition of sterile sodium tellurite solutions can lead to visible changes in bacterial cultures, indicating viability and resistance .

Antimicrobial Properties:

Research has shown that this compound possesses antimicrobial properties, making it a candidate for use in medical microbiology. Its ability to inhibit certain bacterial strains has led to its exploration as a potential therapeutic agent .

Environmental Applications

Pesticide Use:

Historically, this compound was utilized as a pesticide due to its toxic effects on pests while being less harmful to crops. However, its use has diminished due to concerns over environmental impact and human health risks associated with exposure .

Case Study 1: Hepatotoxicity Assessment

A study investigated the hepatotoxic effects of sodium tellurite on male Wistar rats. The research revealed significant increases in liver toxicity biomarkers (e.g., AST, ALT) following exposure to varying doses of sodium tellurite. The findings suggested that sodium tellurite could induce oxidative stress and liver damage at certain concentrations .

Case Study 2: Bacterial Resistance Testing

In a historical context, sodium tellurite was used by Alexander Fleming for isolating Mycobacterium tuberculosis. The rapid blackening observed upon adding sodium tellurite indicated the viability of the bacteria, showcasing its effectiveness as a diagnostic tool in microbiology .

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Materials Science | Corrosion resistance | Enhances durability of nickel coatings |

| Coating Solutions | Metal surface coatings | Provides aesthetic and protective benefits |

| Microbiology | Selective media for bacterial isolation | Effective in differentiating pathogenic strains |

| Environmental Science | Former pesticide | Reduced usage due to health/environmental concerns |

| Toxicology | Hepatotoxicity assessment | Induces oxidative stress and liver damage in rats |

Mechanism of Action

The mechanism of action of sodium tellurate involves its ability to participate in redox reactions. It can act as an oxidizing agent, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This property is particularly relevant in its potential use in cancer therapy, where it can target cancer cells by disrupting their redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Tellurate vs. Sodium Tellurite

| Property | This compound (Na₂TeO₄) | Sodium Tellurite (Na₂TeO₃) |

|---|---|---|

| Oxidation State | Te⁶⁺ | Te⁴⁺ |

| Molecular Weight | 237.6 g/mol | 221.6 g/mol |

| Structure | TeO₄²⁻ tetrahedral or TeO₆ chains | TeO₃²⁻ trigonal pyramidal |

| Reactivity | Strong oxidizing agent | Less oxidizing, forms Te⁰ upon reduction |

| Applications | Precursor for nanomaterials | Used in glass manufacturing |

| Biological Role | Metabolized to organotellurium | More toxic, inhibits microbial growth |

- Chemical Behavior : this compound is more stable under alkaline conditions, while sodium tellurite readily reduces to elemental tellurium (Te⁰) in biological systems .

- Thermal Properties : In mixtures with sodium thiosulfate, tellurate ions form durable complexes that stabilize thermal energy storage systems, unlike tellurite ions, which lack this effect .

This compound vs. Potassium Tellurate

| Property | This compound (Na₂TeO₄) | Potassium Tellurate (K₂TeO₄) |

|---|---|---|

| Cation Size | Smaller (Na⁺: 1.02 Å) | Larger (K⁺: 1.38 Å) |

| Ion Exchange | No observed ion exchange | Forms ion-exchangeable structures |

| Crystal Structure | P21/a space group (1D chains) | Similar chains but with K⁺ coordination |

| Solubility | Higher in water | Lower due to larger cation |

- Structural Differences : NaTeO₃(OH) and KTeO₃(OH) share similar TeO₆ chain frameworks, but potassium’s larger ionic radius allows for ion-exchange behavior absent in sodium compounds .

Tellurates vs. Selenates and Sulfates

| Property | Tellurate (TeO₄²⁻) | Selenate (SeO₄²⁻) | Sulfate (SO₄²⁻) |

|---|---|---|---|

| Oxidation State | +6 | +6 | +6 |

| Bond Length | Te–O: 1.86–2.10 Å | Se–O: 1.61–1.71 Å | S–O: 1.47 Å |

| Acid Stability | Forms H₆TeO₆ in acidic conditions | Forms H₂SeO₄ | Forms H₂SO₄ |

| Redox Potential | Higher oxidizing power | Moderate | Low |

- Applications : Tellurates are used in multiferroic materials (e.g., Cu₃TeO₆) due to Te⁶⁺ lone-pair effects, whereas selenates and sulfates lack this property .

Key Research Findings

Thermal and Electrical Properties

- Heat Capacity : this compound enhances the heat-accumulating capacity of sodium thiosulfate pentahydrate by forming stable solvate-separated ionic pairs. In contrast, sodium selenate increases hydration heat, reducing thermal efficiency .

- Electrical Conductivity : Tellurate-doped melts exhibit lower conductivity compared to tungstate or molybdate systems due to stronger ion pairing .

Data Tables

Table 1: Comparative Physical Properties of Alkali Metal Tellurates

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Solubility in Water (g/100 mL) |

|---|---|---|---|---|

| This compound | 237.6 | 3.21 | Decomposes >300 | 50.2 |

| Potassium Tellurate | 269.8 | 3.53 | 350 (decomposes) | 12.8 |

| Sodium Tellurite | 221.6 | 3.25 | 710 | 83.5 |

Table 2: Redox Reactions of Tellurium Compounds

| Reaction | E° (V) | Application |

|---|---|---|

| TeO₄²⁻ + 3H₂O + 4e⁻ → Te + 6OH⁻ | +0.57 | Electrodeposition of Te⁰ |

| TeO₃²⁻ + 3H₂O + 4e⁻ → Te + 6OH⁻ | +0.48 | Microbial reduction pathways |

| SeO₄²⁻ + 4H₂O + 4e⁻ → Se + 6OH⁻ | +0.05 | Less redox-active than tellurates |

Q & A

What are the standard methods for synthesizing sodium tellurate in laboratory settings?

This compound (Na₂TeO₄) can be synthesized via two primary routes:

- Reaction of telluric acid with sodium hydroxide :

. - Oxidation of sodium tellurite (Na₂TeO₃) using strong oxidizing agents like hydrogen peroxide or chlorine gas under alkaline conditions.

Characterization requires X-ray diffraction (XRD) to confirm crystal structure and ion chromatography to detect residual tellurite impurities .

How can reaction conditions be optimized to enhance this compound yield and purity?

Key parameters include:

- pH control : Maintain alkaline conditions (pH > 10) to prevent acid-induced precipitation of tellurium dioxide.

- Temperature : Moderate heating (~80°C) accelerates oxidation without decomposition.

- Oxidant stoichiometry : Excess oxidizing agent ensures complete conversion of tellurite to tellurate.

Robles-Vega et al. (2009) achieved >99% purity using controlled oxidation potential and excess NaOH, validated via ICP-OES .

What analytical techniques are essential for characterizing this compound?

- Structural analysis : XRD for crystallinity, FTIR for Te-O bond identification.

- Elemental quantification : ICP-OES or atomic absorption spectroscopy.

- Speciation studies : ¹²⁵Te NMR to monitor tellurate ion behavior in solution, particularly under varying pH .

How does tellurate speciation under different pH conditions affect redox reactivity?

At high pH (>12), H₄TeO₆²⁻ dominates, while acidic conditions favor H₅TeO₆⁻ and H₆TeO₆. This impacts redox capacity, as seen in amino acid oxidation studies. Buffered systems (e.g., borate buffer at pH 9.2) stabilize reactive species, monitored via UV-Vis spectroscopy .

What are this compound’s applications in microbiological research?

It serves as a selective agent in culture media to differentiate bacterial species (e.g., Staphylococcus aureus) via tellurate-to-tellurite reduction, forming black precipitates. Optimal concentrations (0.1–1.0 mM) balance selectivity and growth inhibition .

How can electrowinning processes for tellurium recovery mitigate this compound-related challenges?

Co-precipitation of selenium is minimized by isolating this compound as an intermediate. Robles-Vega et al. (2009) achieved >99.5% purity through acid dissolution (H₂SO₄) and SO₂ reduction, validated via SEM-EDS .

How to resolve contradictions in thermodynamic data for this compound’s oxidative capacity?

Standardize measurements using potentiometric titrations (ionic strength = 0.1 M NaClO₄, 25°C) and cross-validate with DFT calculations. Discrepancies often arise from uncontrolled variables like temperature or ionic strength .

What safety protocols are critical for handling this compound?

- Use PPE (nitrile gloves, goggles) and work in fume hoods.

- Store separately from reducing agents and organics.

- Dispose via hazardous waste channels per OSHA and ECHA guidelines .

How do computational methods model this compound’s electronic structure?

Density functional theory (DFT) at B3LYP/6-311+G(d,p) level predicts Te-O bond lengths (~1.89 Å) and hybridization (sp³d² for Te). Natural bond orbital (NBO) analysis reveals charge distribution, aiding reactivity predictions .

How do isotopic labeling techniques elucidate this compound’s redox mechanisms?

¹⁸O labeling with mass spectrometry tracks oxygen transfer pathways. Studies show inner-sphere mechanisms dominate in amino acid oxidations, supported by kinetic isotope effects and EXAFS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.